molecular formula C6H9NO4 B2510718 (Z)-4-Ethoxy-3-nitrobut-3-en-2-one CAS No. 98895-34-2

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one

Cat. No.: B2510718
CAS No.: 98895-34-2
M. Wt: 159.141
InChI Key: KWFYVTXHLRZERV-UHFFFAOYSA-N
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Description

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one is an organic compound characterized by its unique structural features, including an ethoxy group, a nitro group, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The conjugated double bond and nitro group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Ethoxy-3-nitrobut-3-en-2-one: The geometric isomer with different spatial arrangement around the double bond.

    4-Ethoxy-3-nitrobutan-2-one: A similar compound without the conjugated double bond.

    4-Methoxy-3-nitrobut-3-en-2-one: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. Its combination of functional groups also makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(Z)-4-ethoxy-3-nitrobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFYVTXHLRZERV-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C)\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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